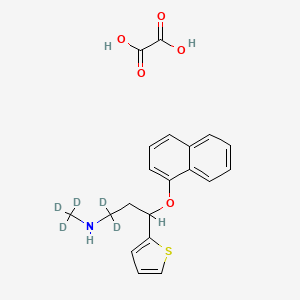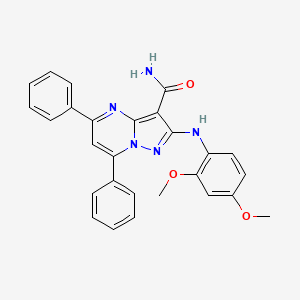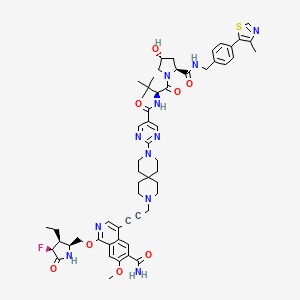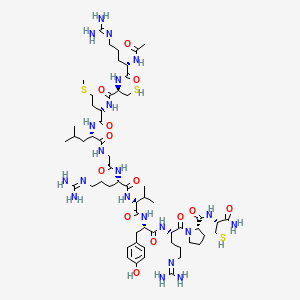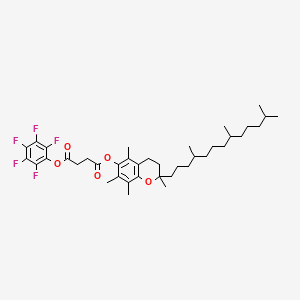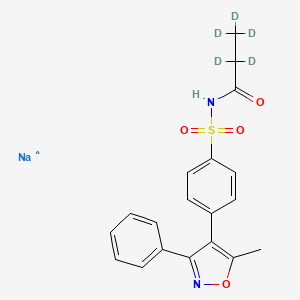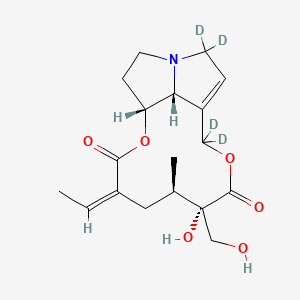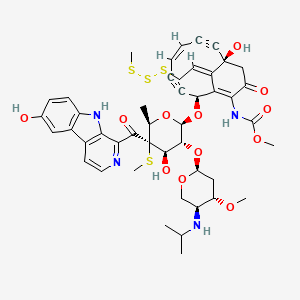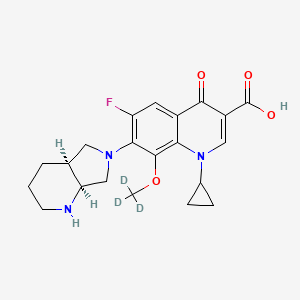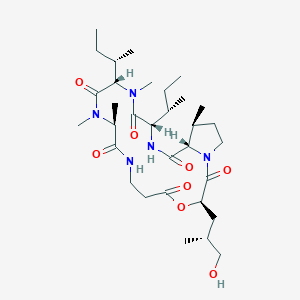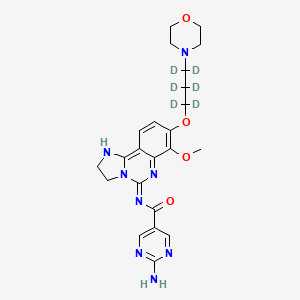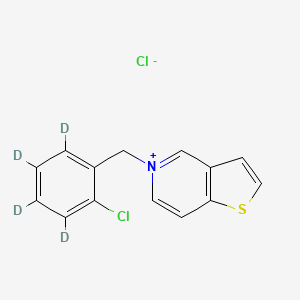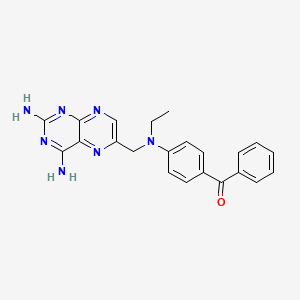
TbPTR1 inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TbPTR1 inhibitor 1 is a compound designed to inhibit the enzyme pteridine reductase 1 (PTR1) in the parasite Trypanosoma brucei. This enzyme is crucial for the parasite’s survival as it helps in the reduction of pterins and folates, which are essential for its growth and replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TbPTR1 inhibitor 1 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. One common synthetic route involves the use of a tricyclic-based compound, such as 2,4-diaminopyrimido[4,5-b]indol-6-ol, which is synthesized through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
TbPTR1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the inhibitory effect.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, affecting its binding affinity to PTR1.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties. These derivatives are tested for their efficacy in inhibiting PTR1 and their overall therapeutic potential.
Aplicaciones Científicas De Investigación
TbPTR1 inhibitor 1 has several scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and structure-activity relationships.
Biology: The compound is used to investigate the metabolic pathways of Trypanosoma brucei and the role of PTR1 in parasite survival.
Medicine: this compound is a potential lead compound for developing new treatments for Human African Trypanosomiasis.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting and studying trypanosomatid infections.
Mecanismo De Acción
TbPTR1 inhibitor 1 exerts its effects by binding to the active site of the PTR1 enzyme, thereby preventing the reduction of pterins and folates. This inhibition disrupts the parasite’s folate metabolism, leading to impaired DNA synthesis and cell division . The compound also shows activity against DHFR, further enhancing its therapeutic potential by targeting multiple pathways essential for parasite survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to TbPTR1 inhibitor 1 include:
Pyrimethamine: A known DHFR inhibitor that also targets PTR1, though with reduced affinity.
Cycloguanil: Another DHFR inhibitor with activity against PTR1.
Sesquiterpene lactones: Natural products identified as dual inhibitors of PTR1 and DHFR.
Uniqueness
This compound is unique due to its specific design to target both PTR1 and DHFR in Trypanosoma brucei. This dual inhibition approach enhances its efficacy and reduces the likelihood of resistance development. Additionally, the compound’s tricyclic-based structure provides a novel scaffold for further optimization and development of more potent inhibitors .
Propiedades
Fórmula molecular |
C22H21N7O |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[4-[(2,4-diaminopteridin-6-yl)methyl-ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28) |
Clave InChI |
ASBJYAZYFSRQAB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



